molecular formula C16H18F3NO2 B2389513 N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide CAS No. 1396782-67-4

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide

货号 B2389513
CAS 编号: 1396782-67-4
分子量: 313.32
InChI 键: ZTTAXHJEPCJXKZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide, also known as TTP488, is a small molecule drug that has shown potential in the treatment of Alzheimer's disease. It belongs to the class of compounds known as glycogen synthase kinase-3 (GSK-3) inhibitors. GSK-3 is an enzyme that is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 has been shown to have neuroprotective effects, making it a promising target for the development of drugs for the treatment of neurodegenerative diseases like Alzheimer's.

作用机制

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide works by inhibiting GSK-3, an enzyme that is involved in the phosphorylation of tau protein. Tau protein is a key component of neurofibrillary tangles, which are a hallmark of Alzheimer's disease. Inhibition of GSK-3 prevents the phosphorylation of tau protein, which in turn reduces the formation of neurofibrillary tangles and improves neuronal function.
Biochemical and Physiological Effects:
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical models of Alzheimer's disease. These include:
- Reduction of beta-amyloid plaques in the brain
- Improvement of cognitive function
- Reduction of inflammation and oxidative stress in the brain
- Prevention of neuronal cell death
- Reduction of tau protein phosphorylation

实验室实验的优点和局限性

One advantage of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide is that it has been extensively studied in preclinical models of Alzheimer's disease, and has shown promising results in terms of its neuroprotective effects. However, there are also some limitations to its use in lab experiments. For example, N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels in the brain. Additionally, more research is needed to determine the optimal dosage and dosing regimen for N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide.

未来方向

There are several future directions for research on N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide. These include:
- Further preclinical studies to determine the optimal dosage and dosing regimen for N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide
- Clinical trials to evaluate the safety and efficacy of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide in humans with Alzheimer's disease
- Studies to investigate the potential use of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide in the treatment of other neurodegenerative diseases
- Development of more potent and selective GSK-3 inhibitors based on the structure of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide
In conclusion, N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide is a promising drug candidate for the treatment of Alzheimer's disease. Its mechanism of action involves the inhibition of GSK-3, which has been shown to have neuroprotective effects in preclinical models of Alzheimer's disease. While there are some limitations to its use in lab experiments, further research is needed to determine its potential as a therapeutic agent for the treatment of neurodegenerative diseases.

合成方法

The synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide involves a multi-step process that starts with the reaction of 3,3,3-trifluoro-2-hydroxy-2-phenylpropionic acid with cyclohexanone to form the corresponding cyclohexenone derivative. This is followed by a series of reactions involving the use of various reagents and catalysts to produce the final product, N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide.

科学研究应用

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide has been extensively studied in preclinical models of Alzheimer's disease, where it has been shown to have neuroprotective effects. In a study published in the Journal of Alzheimer's Disease, N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide was shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brains of transgenic mice with Alzheimer's disease. Another study published in the Journal of Neurochemistry showed that N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide reduced inflammation and oxidative stress in the brains of rats with traumatic brain injury.

属性

IUPAC Name

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-ene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO2/c17-16(18,19)15(22,13-9-5-2-6-10-13)11-20-14(21)12-7-3-1-4-8-12/h1-3,5-6,9-10,12,22H,4,7-8,11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTAXHJEPCJXKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。